

CYP2A6-IN-2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CYP2A6-IN-2

Cat. No.: B2621048

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An In-depth Technical Guide to CYP2A6-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP2A6-IN-2 is a chemical compound identified as an inhibitor of the Cytochrome P450 2A6 (CYP2A6) enzyme. As a critical enzyme in human drug metabolism, particularly for the oxidation of nicotine, CYP2A6 is a significant target in research aimed at smoking cessation and understanding the metabolism of various xenobiotics. This technical guide provides a comprehensive overview of the chemical structure and properties of CYP2A6-IN-2, alongside general methodologies for assessing its inhibitory activity against CYP2A6.

Chemical Structure and Properties

Detailed information regarding the chemical identity and physical properties of **CYP2A6-IN-2** is essential for its application in research and drug development.



Property	Value
Molecular Formula	C12H16F3N
Molecular Weight	231.26 g/mol
IUPAC Name	N-(2-methylpropyl)-1-[3- (trifluoromethyl)phenyl]methanamine
CAS Number	912291-11-3
SMILES	FC(C1=CC(CNCC(C)C)=CC=C1)(F)F

Figure 1: Chemical Structure of CYP2A6-IN-2

Caption: 2D representation of **CYP2A6-IN-2**.

Pharmacological Properties

CYP2A6-IN-2 is classified as an inhibitor of the CYP2A6 enzyme. While specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) and K_i (inhibition constant) for this particular compound are not readily available in public literature, its primary role is understood to be the modulation of CYP2A6 activity. The inhibition of CYP2A6 can have significant implications for the metabolism of nicotine and other substrates, potentially leading to increased plasma concentrations of these compounds. This makes CYP2A6 inhibitors like CYP2A6-IN-2 valuable tools for studying nicotine dependence and the effects of reduced nicotine metabolism.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of specific CYP2A6 inhibitors are often proprietary or published within specific research articles. However, a general methodology for assessing the inhibitory potential of a compound like CYP2A6-IN-2 against CYP2A6 is outlined below.

CYP2A6 Inhibition Assay (In Vitro)

This protocol describes a common method for determining the IC₅₀ of an inhibitor using human liver microsomes or recombinant CYP2A6 enzyme.



Materials:

- Human Liver Microsomes (HLM) or recombinant human CYP2A6
- CYP2A6-IN-2 (or other test inhibitor)
- Coumarin (CYP2A6 probe substrate)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (for reaction termination)
- 7-hydroxycoumarin (standard for quantification)
- 96-well microplates
- Incubator
- Fluorescence plate reader or LC-MS/MS system

Procedure:

- · Preparation of Reagents:
 - Prepare a stock solution of **CYP2A6-IN-2** in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of the inhibitor stock solution to achieve a range of desired concentrations.
 - Prepare a stock solution of coumarin in buffer.
 - Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Incubation:



- In a 96-well plate, add the human liver microsomes or recombinant CYP2A6 enzyme to each well containing potassium phosphate buffer.
- Add the various concentrations of CYP2A6-IN-2 to the wells. Include a control group with no inhibitor.
- Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
- Initiate the enzymatic reaction by adding the coumarin substrate and the NADPH regenerating system to each well.
- Reaction Termination:
 - After a specific incubation time (e.g., 15-30 minutes), terminate the reaction by adding cold acetonitrile.
- Analysis:
 - Centrifuge the plate to pellet the precipitated protein.
 - Transfer the supernatant to a new plate.
 - Quantify the formation of the metabolite, 7-hydroxycoumarin, using a fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm) or by a more sensitive method like LC-MS/MS.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of CYP2A6-IN-2 compared to the control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Figure 2: Experimental Workflow for CYP2A6 Inhibition Assay





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Caption: General workflow for an in vitro CYP2A6 inhibition assay.

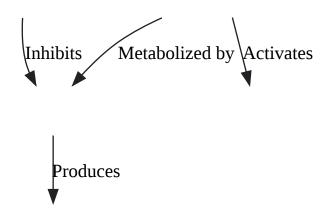
Signaling Pathways

Currently, there is no publicly available information to suggest that **CYP2A6-IN-2** directly interacts with or modulates specific signaling pathways. Its primary mechanism of action is understood to be the direct inhibition of the CYP2A6 enzyme. The downstream effects of this inhibition would be related to the altered metabolism of CYP2A6 substrates rather than direct interaction with signaling cascades. For instance, by inhibiting nicotine metabolism, **CYP2A6-**



IN-2 can indirectly affect nicotinic acetylcholine receptor (nAChR) signaling by maintaining higher levels of nicotine, which is an agonist for these receptors.

Figure 3: Logical Relationship of CYP2A6-IN-2 Action



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Caption: Indirect influence of CYP2A6-IN-2 on nAChR signaling.

Conclusion

CYP2A6-IN-2 is a specific inhibitor of the CYP2A6 enzyme, characterized by its distinct chemical structure. While detailed pharmacological data for this compound is not widely published, its utility as a research tool for studying CYP2A6-mediated metabolism, particularly of nicotine, is evident. The provided general experimental protocol for assessing CYP2A6 inhibition serves as a foundational method for researchers investigating the activity of this and similar compounds. Further studies are warranted to fully elucidate the quantitative inhibitory potency and potential therapeutic applications of CYP2A6-IN-2.

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